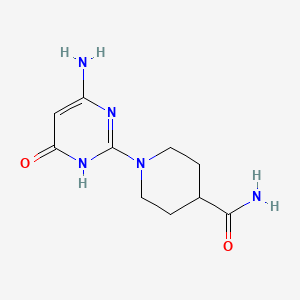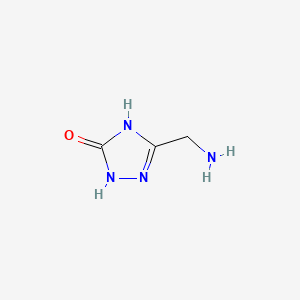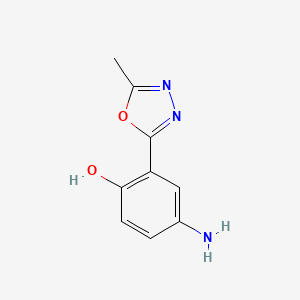![molecular formula C15H16N4O2 B1384407 4-(6-(3-Hidroxilpropilamino)imidazo[1,2-b]piridazin-3-il)fenol CAS No. 1012344-09-0](/img/structure/B1384407.png)
4-(6-(3-Hidroxilpropilamino)imidazo[1,2-b]piridazin-3-il)fenol
Descripción general
Descripción
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de 4-(6-(3-Hidroxilpropilamino)imidazo[1,2-b]piridazin-3-il)fenol:
Aplicaciones Farmacéuticas
La parte imidazo[1,2-b]piridazina se reconoce como un andamiaje de "prejuicio farmacológico" debido a su amplio rango de aplicaciones en química medicinal . Los compuestos con esta estructura se han explorado por su potencial como fármacos anticancerígenos, particularmente debido a su capacidad para inhibir vías como la vía de señalización de la fosfatidilinositol 3-quinasa (PI3K), que a menudo se asocia con la tumorigénesis y el mal pronóstico .
Ciencia de Materiales
Los derivados de imidazopiridina son útiles en la ciencia de los materiales debido a su carácter estructural. Se pueden incorporar en materiales para dispositivos optoelectrónicos y sensores debido a sus propiedades luminiscentes .
Imagen y Microscopía
Estos compuestos han mostrado promesa como emisores para microscopía confocal e imagen. Sus propiedades luminiscentes los hacen adecuados para su uso en varias aplicaciones de imagen, lo que podría ayudar en la visualización de procesos biológicos .
Síntesis de Nuevos Compuestos
El marco de imidazo[1,2-b]piridazina se utiliza en química sintética como un bloque de construcción para crear nuevos compuestos. Las reacciones multicomponente que involucran esta parte pueden conducir al desarrollo de nuevas moléculas con potencial actividad biológica .
Aplicaciones Optoelectrónicas
Debido a sus propiedades electrónicas, estos compuestos se exploran para su uso en dispositivos optoelectrónicos, que incluyen diodos emisores de luz (LED), células fotovoltaicas y otras tecnologías que convierten la energía eléctrica en luz o viceversa .
Tecnología de Sensores
Las características estructurales únicas de los derivados de imidazo[1,2-b]piridazina los convierten en candidatos para desarrollar tecnologías de sensores avanzados. Estos sensores podrían utilizarse en la monitorización ambiental, el diagnóstico médico y otros campos que requieren métodos de detección sensibles .
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . While the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 can lead to the suppression of these signals, thereby affecting the downstream effects related to cell growth, differentiation, and apoptosis .
Result of Action
The compound inhibits the enzymatic activity of TAK1 at nanomolar concentrations . It has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has the potential to be translated into anti-multiple myeloma therapeutics .
Análisis Bioquímico
Biochemical Properties
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . The inhibition of TAK1 by 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol occurs at nanomolar concentrations, demonstrating its potency and specificity . Additionally, this compound may interact with other kinases and signaling molecules, further influencing cellular processes.
Cellular Effects
The effects of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol on various cell types and cellular processes are profound. In multiple myeloma cell lines, this compound has been shown to inhibit cell growth and induce apoptosis . The inhibition of TAK1 by 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol disrupts key signaling pathways, leading to reduced cell proliferation and increased cell death. Furthermore, this compound may affect gene expression and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of action of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. This compound binds to the hinge region of TAK1, preventing its activation and subsequent phosphorylation of downstream targets . The inhibition of TAK1 by 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol leads to the suppression of signaling pathways involved in cell growth and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol remains stable under certain conditions, allowing for sustained inhibition of TAK1 and prolonged effects on cell growth and apoptosis . The degradation of this compound over time may reduce its efficacy, highlighting the importance of optimizing experimental conditions for its use.
Dosage Effects in Animal Models
The effects of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol vary with different dosages in animal models. At low doses, this compound effectively inhibits TAK1 activity and reduces tumor growth in multiple myeloma models . Higher doses may lead to toxic or adverse effects, including off-target interactions and potential damage to healthy tissues. It is crucial to determine the optimal dosage range for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can impact the overall efficacy and safety of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol, making it essential to study its metabolic profile in detail.
Transport and Distribution
The transport and distribution of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can influence its efficacy and potential side effects, highlighting the importance of understanding its pharmacokinetics.
Subcellular Localization
The subcellular localization of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol within the cell can impact its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-9-1-8-16-14-6-7-15-17-10-13(19(15)18-14)11-2-4-12(21)5-3-11/h2-7,10,20-21H,1,8-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXVNSVKNGZIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2N=C(C=C3)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)


![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)

![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)



![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

